molecular formula C10H11ClN4O2 B12940914 2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one

2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one

Cat. No.: B12940914
M. Wt: 254.67 g/mol
InChI Key: SHMPLUMYIPTFJO-UHFFFAOYSA-N
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Description

2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one is a chemical compound with a complex structure that includes a purine base and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one typically involves the reaction of a purine derivative with a tetrahydropyran derivative under specific conditions. One common method involves the use of 2,6-dichloropurine, which reacts with a tetrahydropyran derivative in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The purine ring can be oxidized or reduced under specific conditions.

    Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, solvents like DMF, and various nucleophiles and electrophiles depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a purine base and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11ClN4O2

Molecular Weight

254.67 g/mol

IUPAC Name

2-chloro-9-(oxan-4-yl)-7H-purin-8-one

InChI

InChI=1S/C10H11ClN4O2/c11-9-12-5-7-8(14-9)15(10(16)13-7)6-1-3-17-4-2-6/h5-6H,1-4H2,(H,13,16)

InChI Key

SHMPLUMYIPTFJO-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2C3=NC(=NC=C3NC2=O)Cl

Origin of Product

United States

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